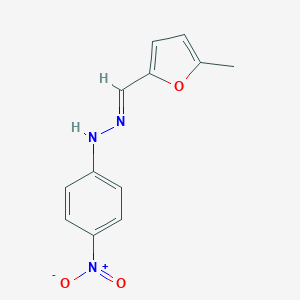
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone: is an organic compound that belongs to the class of hydrazones It is derived from the reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone typically involves the condensation reaction between 5-methyl-2-furaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in substitution reactions where functional groups on the hydrazone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the hydrazone.
Reduction Products: Amine derivatives.
Substitution Products: Substituted hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and antimicrobial activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. Its hydrazone moiety is of particular interest due to its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Wirkmechanismus
The mechanism of action of 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 5-methyl-2-furaldehyde {4-chlorophenyl}hydrazone
- 5-methyl-2-furaldehyde {4-methylphenyl}hydrazone
- 5-methyl-2-furaldehyde {4-bromophenyl}hydrazone
Comparison: Compared to its analogs, 5-methyl-2-furaldehyde {4-nitrophenyl}hydrazone is unique due to the presence of the nitro group on the phenyl ring. This nitro group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The nitro group also enhances the compound’s potential as an antimicrobial and enzyme inhibitor.
Eigenschaften
Molekularformel |
C12H11N3O3 |
|---|---|
Molekulargewicht |
245.23g/mol |
IUPAC-Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C12H11N3O3/c1-9-2-7-12(18-9)8-13-14-10-3-5-11(6-4-10)15(16)17/h2-8,14H,1H3/b13-8+ |
InChI-Schlüssel |
QIAHLMSFXLGGIH-MDWZMJQESA-N |
SMILES |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Isomerische SMILES |
CC1=CC=C(O1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(O1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(3-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403170.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403171.png)
![3-chloro-N-(3,4-dimethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403172.png)
![3-chloro-N-(1-naphthyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403175.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403176.png)
![3-chloro-N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403177.png)
![N-(4-acetylphenyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403181.png)
![3-chloro-N-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403183.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403185.png)
![3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B403186.png)
![3-chloro-N-{3-nitro-5-phenoxyphenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403188.png)
![3-chloro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403190.png)
![3-chloro-N-{3-nitro-5-methoxyphenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403191.png)
![3-chloro-N-[3-(3-methylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403192.png)
